methyl 4-oxo-4H-chromene-6-carboxylate
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Overview
Description
Methyl 4-oxo-4H-chromene-6-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4H-chromene-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-oxo-4H-chromene-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating diseases like cancer and infections.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H-chromene-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound has a similar chromene structure but with a chlorine substituent.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Similar structure with a fluorine substituent.
Uniqueness
Methyl 4-oxo-4H-chromene-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The absence of halogen substituents may result in different pharmacokinetic and pharmacodynamic properties compared to its halogenated analogs.
Properties
CAS No. |
1174710-07-6 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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